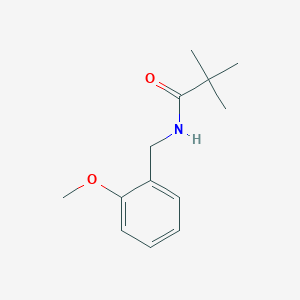
N-(2-methoxybenzyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2,2-dimethylpropanamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone family. BMDP has been found to have potent stimulant effects and has gained popularity among drug users. However, BMDP has also been the subject of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
N-(2-methoxybenzyl)-2,2-dimethylpropanamide is believed to exert its effects through the inhibition of the reuptake of serotonin and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the potent stimulant effects of this compound. This compound also has affinity for the sigma-1 receptor, which has been implicated in the regulation of mood and anxiety.
Biochemical and physiological effects:
This compound has been found to have potent stimulant effects, including increased energy, euphoria, and increased sociability. This compound has also been found to have antidepressant effects and has been shown to increase levels of serotonin and dopamine in the brain. This compound has also been found to have potential as a treatment for addiction due to its ability to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-2,2-dimethylpropanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in pure form through recrystallization. This compound is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, this compound is a novel psychoactive substance and its effects on humans are not well understood. Therefore, caution should be exercised when working with this compound in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxybenzyl)-2,2-dimethylpropanamide. One area of research could focus on the potential therapeutic applications of this compound, including its potential as a treatment for depression and addiction. Another area of research could focus on the mechanism of action of this compound and its effects on the brain. Finally, research could focus on the development of new analogs of this compound with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(2-methoxybenzyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2,2-dimethylpropanamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have potent antidepressant effects and has been shown to increase levels of serotonin and dopamine in the brain. This compound has also been found to have potential as a treatment for addiction due to its ability to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)12(15)14-9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHWOBLTIENJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)

![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
